4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-11-16(14(2)10-15(13)25-3)27(23,24)20-12-17-19-5-4-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,20H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSMBFDCTAAMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be summarized by the following molecular formula:
- Molecular Formula : C16H22N4O3S
- Molecular Weight : 350.44 g/mol
The compound is believed to exert its biological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. COX-2 is particularly associated with inflammation and pain, making it a target for non-steroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related sulfonamides have shown their effectiveness in reducing edema and inflammation in animal models .
Analgesic Properties
Analgesic effects have also been documented for similar compounds. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of pain and inflammation. This suggests that the compound may provide relief from pain associated with inflammatory conditions .
Case Studies and Research Findings
- In Vivo Studies : In experimental models, compounds with structural similarities have demonstrated a marked reduction in paw edema in rats, indicating strong anti-inflammatory activity. Dosages were typically administered orally or intraperitoneally, with significant results observed at doses as low as 10 mg/kg .
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits COX-2 activity in cultured cells, leading to reduced levels of inflammatory mediators such as prostaglandins .
- Comparative Analysis : A comparative analysis of various benzenesulfonamides revealed that those with morpholino or pyrimidinyl substitutions exhibited enhanced potency against COX-2 compared to their counterparts lacking these groups. This highlights the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activity Comparison
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (Paw Edema Reduction %) |
|---|---|---|---|
| Compound A | 30 | 85 | 60 |
| Compound B | 25 | 80 | 55 |
| This compound | 20 | 90 | 70 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
2.1. Antifungal Benzenesulfonamides ()
Compounds such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides exhibit potent antifungal activity against Candida albicans (MIC: ≤6.2–25 µg/mL). Key structural differences include:
- Substituents : The target compound replaces the chloro and alkylthio groups with methoxy and methyl groups, which may reduce electrophilicity and enhance solubility.
- SAR Insights: Removing a methyl group at position 4 of the phthalazinone improved activity in analogs, suggesting that substituent positioning on heterocycles significantly impacts efficacy .
2.2. Morpholine-Containing Analogs ( and )
- 4-Bromo-2,5-Dimethyl-N-(3-morpholinopropyl)benzenesulfonamide (): The morpholine ring here is attached via a propyl chain, differing from the target compound’s direct pyrimidine linkage. This may reduce conformational rigidity and alter target selectivity.
- The target compound’s morpholinopyrimidine likely enhances binding to polar enzyme active sites .
2.3. Ethoxy-Substituted Analog ()
4-Ethoxy-2,5-Dimethyl-N-(1-phenylethyl)benzenesulfonamide (MW: 333.45) has an ethoxy group (bulkier than methoxy) and a lipophilic phenylethyl side chain. Compared to the target compound:
- Solubility : The methoxy group in the target may improve aqueous solubility over ethoxy.
- Bioavailability: The morpholinopyrimidine side chain could enhance target engagement compared to the phenylethyl group, which may prioritize passive membrane diffusion .
2.4. Patent Compound with Pyrazolopyrimidine ()
The patent example 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1) shares a sulfonamide-heterocycle design but incorporates a pyrazolopyrimidine linked to a chromenone system. Key distinctions include:
- Complexity: The patent compound’s extended fluorinated chromenone system likely targets specific kinases or DNA-binding proteins, whereas the target’s morpholinopyrimidine may have a broader enzyme inhibition profile.
- Physical Properties : The target compound’s lower molecular weight (estimated ~450–500 g/mol) compared to the patent compound (589.1 g/mol) could improve pharmacokinetics .
Structural and Functional Comparison Table
*Estimated based on structural analogs.
Research Findings and Implications
- Antifungal Potential: While the target compound lacks direct antifungal data, highlights the importance of heterocyclic moieties (e.g., phthalazinone) for activity. The morpholinopyrimidine group may serve a similar role but with different target specificity .
- The morpholinopyrimidine’s smaller size may allow broader target access compared to bulkier systems .
- Drug-Likeness: The target’s methoxy and methyl groups balance solubility and steric effects, while the morpholinopyrimidine enhances binding specificity. This design aligns with trends in sulfonamide-based drug development .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. For example:
- Step 1 : Formation of the 4-morpholinopyrimidine moiety via nucleophilic substitution of a chloropyrimidine intermediate with morpholine .
- Step 2 : Introduction of the benzenesulfonamide group through coupling reactions, such as Mitsunobu or nucleophilic substitution, under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Flow chemistry systems can enhance reproducibility and scalability, as demonstrated in analogous sulfonamide syntheses .
Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; validate using internal standards .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm in 1H NMR) and morpholine protons (δ 3.6–3.7 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities, as applied in related sulfonamide derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Hypothesis Testing : Design dose-response assays (e.g., IC50 determinations) across multiple cell lines to assess target specificity .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to proposed targets (e.g., enzymes or receptors) .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3,4-dichloro-N-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide) to identify structure-activity relationships (SARs) .
Advanced: What computational methods are suitable for predicting the binding mode of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging crystallographic data from related sulfonamides .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Basic: How should researchers handle solubility challenges during in vitro assays?
- Solvent Selection : Test dimethyl sulfoxide (DMSO) or ethanol for initial dissolution, followed by dilution in assay buffer (e.g., PBS with 0.1% Tween-80) .
- Co-Solvency : Optimize using cyclodextrins or PEG-based systems to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor particle size to confirm stability in solution .
Advanced: What strategies are recommended for elucidating metabolic pathways and degradation products?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to heat, light, and acidic/alkaline conditions; identify degradation products using high-resolution MS .
- Stable Isotope Labeling : Track metabolic fate using 13C/15N-labeled analogs .
Advanced: How can contradictory crystallographic and spectroscopic data be reconciled?
- Multi-Technique Validation : Cross-reference XRD data (e.g., bond lengths, angles) with DFT-calculated geometries (B3LYP/6-31G* basis set) .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) that may skew spectral interpretations .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Waste Disposal : Neutralize sulfonamide waste with dilute NaOH before disposal in designated organic waste containers .
- Emergency Measures : In case of exposure, follow protocols for sulfonamide derivatives (e.g., rinse skin with water for 15 minutes; seek medical attention if inhaled) .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?
- Bioisosteric Replacement : Substitute the morpholine ring with piperazine or thiomorpholine to modulate lipophilicity .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable permeability and metabolic stability .
Advanced: What experimental frameworks are recommended for resolving batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and particle size, and control via risk-assessment matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
